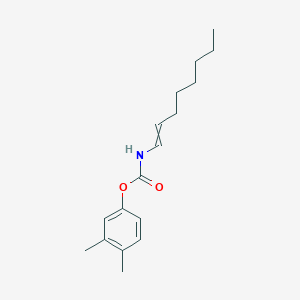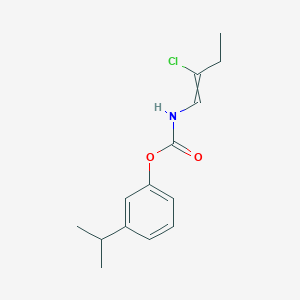
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group and a carbamate moiety attached to a 2-chlorobut-1-en-1-yl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate typically involves the reaction of 3-(Propan-2-yl)phenol with 2-chlorobut-1-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorine atom in the 2-chlorobut-1-en-1-yl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate involves the interaction of the carbamate group with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate: Unique due to its specific substitution pattern and carbamate group.
Phenyl carbamates: Similar structure but different substituents on the phenyl ring.
Chlorobutyl carbamates: Similar structure but different substituents on the butyl chain.
Uniqueness
This compound is unique due to the combination of the propan-2-yl group on the phenyl ring and the 2-chlorobut-1-en-1-yl chain. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
88309-61-9 |
|---|---|
Formule moléculaire |
C14H18ClNO2 |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-(2-chlorobut-1-enyl)carbamate |
InChI |
InChI=1S/C14H18ClNO2/c1-4-12(15)9-16-14(17)18-13-7-5-6-11(8-13)10(2)3/h5-10H,4H2,1-3H3,(H,16,17) |
Clé InChI |
RQLKWMVIIPJDGN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CNC(=O)OC1=CC=CC(=C1)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



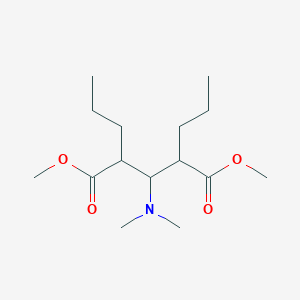
diphenyl-lambda~5~-phosphane](/img/structure/B14400777.png)
![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)

![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)

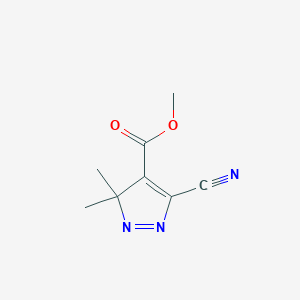
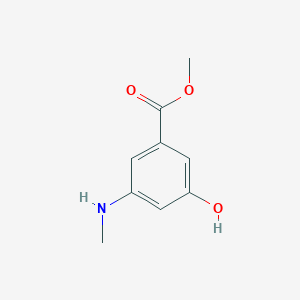
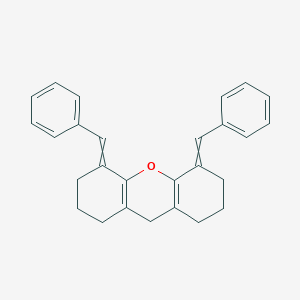

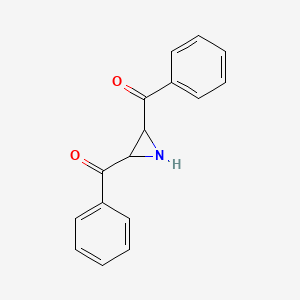
![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
